N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Description
N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C29H27FN2O5S and its molecular weight is 534.6. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structural features similar to the chemical have been synthesized and evaluated for their antimicrobial properties. For instance, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have demonstrated significant antimicrobial activity, suggesting potential for the development of new antimicrobial agents. The incorporation of fluoro-substituted phenyl rings in these compounds has been associated with enhanced antimicrobial effects, indicating the potential importance of fluorine atoms in bioactive molecules (Ansari & Khan, 2017).
Pharmaceutical Development
The synthesis and characterization of novel compounds with potential pharmaceutical applications, including those with carbothioamide groups, have been extensively studied. These efforts include the development of compounds targeting specific biological pathways, such as those involved in cancer and bacterial resistance. The structural modification and evaluation of these compounds' biological activities highlight the ongoing research to discover new therapeutic agents with improved efficacy and safety profiles (Ranise et al., 1991).
Medical Imaging
Research into novel radiopharmaceuticals for PET imaging, including compounds designed to evaluate the function of drug efflux transporters at the blood-brain barrier, underscores the potential of fluorine-18 labeled compounds in medical diagnostics. These studies aim to develop safer and more effective imaging agents to support the diagnosis and treatment of neurological diseases (Dehdashti et al., 2013).
properties
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN2O5S/c1-17-11-28(33)37-25-14-21(7-8-22(17)25)36-16-24-23-15-27(35-3)26(34-2)12-18(23)9-10-32(24)29(38)31-20-6-4-5-19(30)13-20/h4-8,11-15,24H,9-10,16H2,1-3H3,(H,31,38) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYKXWZOCSPNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=S)NC5=CC(=CC=C5)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide |
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